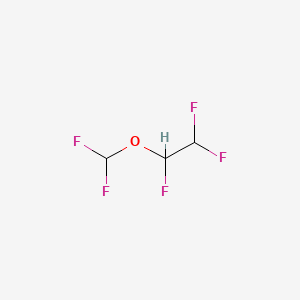

1-(Difluoromethoxy)-1,2,2-trifluoroethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Difluoromethoxy)-1,2,2-trifluoroethane is a fluorinated organic compound with the molecular formula C3H3F5O. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms imparts significant stability and reactivity to the compound, making it a subject of interest in fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-1,2,2-trifluoroethane typically involves the reaction of difluoromethyl ether with trifluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal halide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This continuous flow process ensures efficient production and minimizes the formation of by-products. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-1,2,2-trifluoroethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromethoxy trifluoroacetic acid under specific conditions.

Reduction: Reduction reactions can convert the compound into simpler fluorinated hydrocarbons.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products:

Oxidation: Difluoromethoxy trifluoroacetic acid.

Reduction: Fluorinated hydrocarbons.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

1-(Difluoromethoxy)-1,2,2-trifluoroethane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

Biology: The compound is utilized in the development of fluorinated probes for biological imaging and diagnostics.

Medicine: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting metabolic and infectious diseases.

Industry: The compound is employed in the production of specialty chemicals and advanced materials with unique properties

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-1,2,2-trifluoroethane involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to significant biological effects. The compound can modulate various biochemical pathways, including those involved in metabolism and signal transduction .

Comparison with Similar Compounds

Trifluoromethyl ethers: These compounds share the trifluoromethoxy group and exhibit similar stability and reactivity.

Difluoromethoxylated ketones: These compounds contain the difluoromethoxy group and are used in the synthesis of nitrogen-containing heterocycles.

Uniqueness: 1-(Difluoromethoxy)-1,2,2-trifluoroethane is unique due to its combination of difluoromethoxy and trifluoroethane groups, which confer distinct chemical and physical properties. This combination enhances its reactivity and stability, making it a valuable compound in various applications .

Biological Activity

1-(Difluoromethoxy)-1,2,2-trifluoroethane (CAS No. 60113-74-8) is a fluorinated organic compound with the molecular formula C₃H₃F₅O. Its unique structure, characterized by a difluoromethoxy group and a trifluoroethane backbone, imparts distinct chemical and physical properties that are relevant in various biological contexts. This article explores its biological activity, focusing on pharmacological applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features multiple fluorine atoms which significantly influence its solubility and interaction with biological membranes. This characteristic is critical for its potential use in anesthetic formulations and other pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₃F₅O |

| Molecular Weight | 156.06 g/mol |

| Boiling Point | 40 °C |

| Density | 1.4 g/cm³ |

Anesthetic Properties

Research indicates that this compound has been investigated for its anesthetic properties. It has been compared to other inhalational anesthetics such as isoflurane and desflurane. Studies show that the presence of fluorine in its structure enhances its potency and lipid solubility, which are critical factors for anesthetic efficacy .

The Minimum Alveolar Concentration (MAC) of this compound has been studied in animal models, revealing that it exhibits a lower MAC compared to non-fluorinated anesthetics, indicating higher potency. For example, the MAC of related compounds shows a trend where increasing halogen size correlates with increased potency .

The mechanism by which this compound exerts its effects is not fully elucidated; however, it is believed to interact with neuronal membranes and modulate ion channels involved in neurotransmission. The presence of multiple fluorine atoms likely alters membrane fluidity and ion channel dynamics, enhancing its anesthetic properties .

Comparative Studies

Comparative studies have highlighted the unique position of this compound among fluorinated compounds:

| Compound Name | Molecular Formula | Key Features | MAC (%) |

|---|---|---|---|

| This compound | C₃H₃F₅O | High lipid solubility; potent anesthetic | TBD |

| Isoflurane | C₃H₂F₅ClO | Moderate potency; widely used | 1.15 |

| Desflurane | C₃H₂F₆O | Rapid elimination; lower potency | 6.6 |

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Study on Anesthetic Efficacy : In a controlled trial involving Sprague-Dawley rats, the compound demonstrated a significant reduction in recovery time compared to traditional anesthetics like isoflurane. The study measured both MAC and recovery times post-anesthesia induction .

- Fluorination Effects : A comparative analysis involving various fluorinated ethers indicated that the introduction of difluoromethoxy groups enhances anesthetic potency while maintaining safety profiles similar to established agents .

Properties

CAS No. |

56281-92-6 |

|---|---|

Molecular Formula |

C3H3F5O |

Molecular Weight |

150.05 g/mol |

IUPAC Name |

1-(difluoromethoxy)-1,2,2-trifluoroethane |

InChI |

InChI=1S/C3H3F5O/c4-1(5)2(6)9-3(7)8/h1-3H |

InChI Key |

KQUULKREOKHZAM-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)F)(OC(F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.